molecular formula C11H14FN B1386234 N-(cyclopropylmethyl)-4-fluoro-2-methylaniline CAS No. 1154342-07-0

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline

Cat. No.: B1386234
CAS No.: 1154342-07-0
M. Wt: 179.23 g/mol
InChI Key: WQQOPVVPHWCASF-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of a 4-fluoro-2-methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-fluoro-2-methylaniline typically involves the reaction of 4-fluoro-2-methylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-4-fluoroaniline
  • N-(cyclopropylmethyl)-2-methylaniline
  • N-(cyclopropylmethyl)-4-chloro-2-methylaniline

Uniqueness

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline is unique due to the presence of both the cyclopropylmethyl group and the fluorine atom on the aromatic ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and material science applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQOPVVPHWCASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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